molecular formula C8H14ClNO2 B3325185 Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl CAS No. 2082708-02-7

Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl

Cat. No. B3325185
CAS RN: 2082708-02-7
M. Wt: 191.65 g/mol
InChI Key: LIBOXYFYULDXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl is a chemical compound with the molecular formula C8H14ClNO2 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl is characterized by an 8-azabicyclo[3.2.1]octane scaffold . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl are complex and involve several steps . These steps include the enantioselective construction of an acyclic starting material and the stereocontrolled formation of the bicyclic scaffold .


Physical And Chemical Properties Analysis

Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl is a white to yellow solid . It has a molecular weight of 191.66 .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Drug Discovery

2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .

Total Synthesis of Target Molecules

The unique structure of 2-Azabicyclo[3.2.1]octanes makes them a challenging scaffold to acquire . However, they have been used in the total synthesis of several target molecules .

Asymmetric Cycloadditions

The asymmetric cycloadditions of optically active 8-oxabicyclo[3.2.1]octanes have been achieved with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Synthesis of Cytisine-like Alkaloids

Interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosie . These compounds, of the hosieine family, exhibited high affinity for α4β2 neuronal nicotinic acetylcholine receptor .

Biomass Valorization

The 2-Azabicyclo[3.2.1]octane system has been used in the valorization of biomass-derived compounds through photochemical transformations .

properties

IUPAC Name

8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-1-5-2-4-7(6)9-5;/h5-7,9H,1-4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBOXYFYULDXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CCC1N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl
Reactant of Route 2
Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl
Reactant of Route 3
Reactant of Route 3
Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl
Reactant of Route 4
Reactant of Route 4
Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl
Reactant of Route 5
Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl
Reactant of Route 6
Reactant of Route 6
Endo-8-azabicyclo[3.2.1]octane-2-carboxylic acid hcl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.